molecular formula C12H10N2O3 B1584148 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde CAS No. 22162-51-2

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1584148
CAS No.: 22162-51-2
M. Wt: 230.22 g/mol
InChI Key: AKFAPUIPEQSHJL-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a nitrobenzyl group and an aldehyde functional group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-nitrobenzyl bromide and pyrrole-2-carbaldehyde.

    Reaction Steps:

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrobenzyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(2-nitrobenzyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2-aminobenzyl)-1H-pyrrole-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

It is known that 2-nitrobenzyl compounds, which are structurally similar, have been used as photoremovable protecting groups . These groups can be removed with light, allowing researchers to control spatial, temporal, and concentration variables .

Mode of Action

The mode of action of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde involves photochemical reactions. The compound’s photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . This is followed by cyclisation to short-lived benzisoxazolidines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of 2-nitroso hydrates by dual proton transfer . The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .

Pharmacokinetics

It is known that the compound’s photoreactions are initiated by an intramolecular 1,5-h shift , which could potentially influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively, with quantum yields of about 60% . This indicates that the compound has a high efficiency in its photochemical reactions.

Action Environment

The action of this compound is influenced by the reaction medium . The balance between the two competing paths of the primary aci-nitro photoproducts depends on the reaction medium . This suggests that environmental factors such as the type of solvent used can influence the compound’s action, efficacy, and stability.

Scientific Research Applications

1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as photoreactive compounds.

Comparison with Similar Compounds

    2-Nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the pyrrole ring and aldehyde group.

    1-(2-Nitrophenyl)ethanol: Similar nitrobenzyl structure but with an ethanol group instead of the pyrrole and aldehyde groups.

    2-Nitrobenzaldehyde: Contains the nitrobenzyl and aldehyde groups but lacks the pyrrole ring.

Uniqueness: 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the nitrobenzyl group, pyrrole ring, and aldehyde functional group

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFAPUIPEQSHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352966
Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22162-51-2
Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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